molecular formula C7H5Cl2NO B137816 4-Amino-3-chlorobenzoyl chloride CAS No. 130669-69-1

4-Amino-3-chlorobenzoyl chloride

Cat. No.: B137816
CAS No.: 130669-69-1
M. Wt: 190.02 g/mol
InChI Key: KTKAAHQYELJCOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-chlorobenzoyl chloride is a benzoyl chloride derivative featuring an amino group (-NH₂) at the 4-position and a chlorine atom (-Cl) at the 3-position on the aromatic ring, with a reactive acyl chloride (-COCl) group at the 1-position. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and specialty chemicals due to its ability to participate in nucleophilic acyl substitution reactions, forming amides or esters.

Properties

CAS No.

130669-69-1

Molecular Formula

C7H5Cl2NO

Molecular Weight

190.02 g/mol

IUPAC Name

4-amino-3-chlorobenzoyl chloride

InChI

InChI=1S/C7H5Cl2NO/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3H,10H2

InChI Key

KTKAAHQYELJCOH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)Cl)Cl)N

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)Cl)N

Synonyms

Benzoyl chloride, 4-amino-3-chloro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Benzoyl Chlorides and Related Compounds

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications References
4-Amino-3-chlorobenzoyl chloride C₇H₅Cl₂NO (inferred) NH₂ (4), Cl (3), COCl (1) Pharmaceutical intermediate; high reactivity due to electron-withdrawing Cl and activating COCl group.
4-Amino-2-chlorobenzoic acid C₇H₆ClNO₂ NH₂ (4), Cl (2), COOH (1) mp 210–215°C; precursor for benzoyl chloride derivatives.
4-Bromobenzoyl chloride C₇H₄BrClO Br (4), COCl (1) Used in organic synthesis; bromine’s steric bulk may slow reactions compared to Cl. CAS: 586-75-4.
4-(Methylamino)-3-nitrobenzoyl chloride C₈H₇ClN₂O₃ CH₃NH (4), NO₂ (3), COCl (1) Nitro group enhances electrophilicity; used in pharmaceutical APIs.
4-Chloro-3-sulfamoylbenzoyl chloride C₇H₄Cl₂NO₃S Cl (4), SO₂NH₂ (3), COCl (1) Sulfamoyl group enables sulfonamide drug synthesis. CAS: 700490-77-3.

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